3-(1-Aminopropyl)phenol hydrochloride
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Overview
Description
3-(1-Aminopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNOThis compound is characterized by the presence of an aminopropyl group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(1-Aminopropyl)phenol hydrochloride can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step reaction yields the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production . Another method involves nucleophilic aromatic substitution, where an aryl halide undergoes substitution with a nucleophile to form the phenol derivative .
Chemical Reactions Analysis
3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in phenols is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Scientific Research Applications
3-(1-Aminopropyl)phenol hydrochloride is extensively used in scientific research due to its versatile properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the effects of phenolic compounds on various biological systems. In medicine, it is investigated for its potential therapeutic applications, including its role as a sympathomimetic agent . Additionally, it finds applications in the industry as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)phenol hydrochloride involves its interaction with adrenergic receptors. As an indirect sympathomimetic agent, it causes the release of norepinephrine from adrenergic nerve terminals, leading to various physiological effects such as mydriasis (dilation of the pupil) . This mechanism is similar to that of other sympathomimetic agents like hydroxyamphetamine .
Comparison with Similar Compounds
3-(1-Aminopropyl)phenol hydrochloride can be compared with other similar compounds such as hydroxyamphetamine and 4-hydroxyamphetamine. These compounds share structural similarities but differ in their specific functional groups and physiological effects . For instance, hydroxyamphetamine is primarily used as a mydriatic agent for diagnostic purposes, while this compound has broader applications in scientific research .
Properties
IUPAC Name |
3-(1-aminopropyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVICROZQBGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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